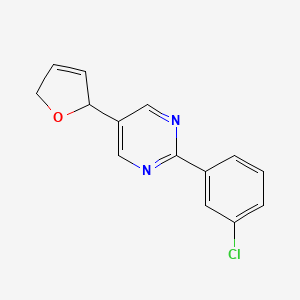
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a 3-chlorophenyl group and a 2,5-dihydrofuran group
Preparation Methods
The synthesis of 2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Substitution with 3-Chlorophenyl Group:
Attachment of the 2,5-Dihydrofuran Group: The final step involves the addition of the 2,5-dihydrofuran group, which can be accomplished through a variety of methods, including cycloaddition reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles replace the chlorine atom.
Cycloaddition: The dihydrofuran ring can participate in cycloaddition reactions, forming new cyclic structures.
Common reagents and conditions used in these reactions include organic solvents, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine exerts its effects involves interactions with molecular targets and pathways within biological systems. These interactions can include binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine include other pyrimidine derivatives with different substituents. These compounds may share some structural similarities but differ in their chemical and biological properties. For example:
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)imidazole: Similar structure but with an imidazole ring.
2-(3-Chlorophenyl)-5-(2,5-dihydrofuran-2-yl)triazole: Similar structure but with a triazole ring.
The uniqueness of this compound lies in its specific combination of substituents and the resulting properties, which can lead to distinct applications and effects compared to its analogs.
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-(2,5-dihydrofuran-2-yl)pyrimidine |
InChI |
InChI=1S/C14H11ClN2O/c15-12-4-1-3-10(7-12)14-16-8-11(9-17-14)13-5-2-6-18-13/h1-5,7-9,13H,6H2 |
InChI Key |
TVHFYDLINPPSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(O1)C2=CN=C(N=C2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl 2-[[cyclopropyl(methyl)amino]methyl]-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13895090.png)

![6-[4-(2-Chloroethyl)phenyl]pyridin-2-amine](/img/structure/B13895099.png)
![[2-(14-Hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl)-2-oxoethyl] acetate](/img/structure/B13895102.png)
![(7-Iodofuro[3,2-c]pyridin-2-yl)methanol](/img/structure/B13895111.png)
![(1R,3R,4R,5R)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B13895124.png)
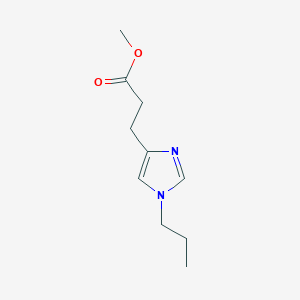
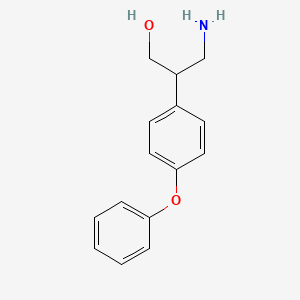


![6-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B13895146.png)
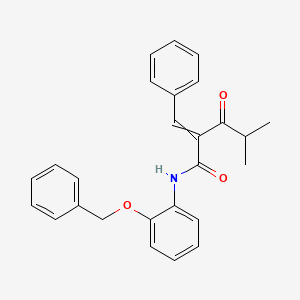
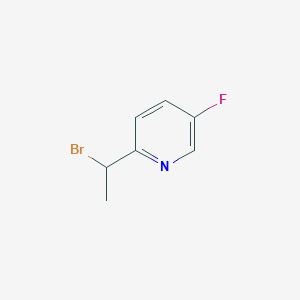
![Ethyl 2-[(3S)-3-(benzyloxycarbonylamino)pyrrolidin-1-YL]acetate](/img/structure/B13895163.png)
